molecular formula C19H12BrN3O4S B2357913 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-69-5

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2357913
CAS RN: 683254-69-5
M. Wt: 458.29
InChI Key: NONAHAQHLMLNKD-AWNIVKPZSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O4S and its molecular weight is 458.29. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

  • Spectral and Photophysical Properties: A study by Pişkin, Canpolat, and Öztürk (2020) on a related compound demonstrates its potential in photodynamic therapy for cancer treatment, due to its significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

  • Inhibition of Metal Corrosion: Verma, Quraishi, and Singh (2016) explored the efficiency of similar compounds in inhibiting corrosion in metals, specifically mild steel in hydrochloric acid, demonstrating significant inhibition efficiency and suggesting the potential of these compounds in industrial applications (Verma, Quraishi, & Singh, 2016).

Antimicrobial and Antifungal Activity

  • Potential Antimicrobial Agents: Research by Liaras et al. (2011) indicates that similar thiazole derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, often surpassing the efficacy of reference drugs (Liaras et al., 2011).

Photophysics and Chemosensor Applications

  • Spectral Characterization and Metal Ion Detection: Hranjec et al. (2012) discussed the spectral characterization and potential application of related compounds as chemosensors for different cations, highlighting their selectivity and efficiency in detecting specific metal ions (Hranjec et al., 2012).

Anticancer Research

  • Antimitotic Activity in Cancer Research: A study by Leite et al. (2012) identified certain Morita-Baylis-Hillman adducts, including a related compound, as effective in inhibiting cell division in cancer research, offering potential avenues for developing new anticancer drugs (Leite et al., 2012).

Synthesis and Structural Studies

  • Synthetic Pathways and Structural Analysis: Pakholka et al. (2021) demonstrated the synthesis and structural analysis of similar acrylonitriles, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (Pakholka et al., 2021).

properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4S/c1-27-17-8-11(7-15(20)18(17)24)6-13(9-21)19-22-16(10-28-19)12-2-4-14(5-3-12)23(25)26/h2-8,10,24H,1H3/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAHAQHLMLNKD-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

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